trans,trans-Muconic acid

Overview

Description

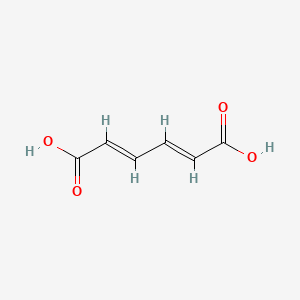

Trans,trans-Muconic acid is a dicarboxylic acid with three isomeric forms: cis,cis-Muconic acid, cis,trans-Muconic acid, and this compound . It is a metabolite of benzene in humans and its concentration in urine is used as a biomarker of occupational or environmental exposure to benzene . It can be synthetically prepared from adipic acid .

Synthesis Analysis

This compound is garnering increased interest due to its potential as a starting material for the synthesis of value-added products . It can be produced through chemical pathways and biotechnological pathways . Traditional and new processes for achieving successful isomerization into the value-added trans,trans form of Muconic acid are also being developed .Molecular Structure Analysis

The molecular formula of this compound is C6H6O4 . Its structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Muconic acid is a high value-added dicarboxylic acid with conjugated double bonds . It is a versatile monomer for the production of specialty polymers . The production of Muconic acid through chemical pathways and the progress developed in the biotechnological pathways are being discussed .Physical and Chemical Properties Analysis

This compound has a molar mass of 142.110 g·mol−1 . It appears as crystalline prisms . Its density is 1.366 g/mL . It has a melting point of 301 °C (trans,trans-form, prisms from water) and is soluble in water (1 g/L) .Scientific Research Applications

Biomarker in Biological Monitoring : Trans,trans-muconic acid is widely used as a biomarker in biological monitoring of benzene exposure, especially in occupational health services. A novel microextraction technique, In-syringe Ionic Liquid-Dispersive Liquid Liquid Microextraction, has been developed for the preconcentration and analytical determination of this compound in human urine, using HPLC with UV detection. This method facilitates easy and rapid analysis of low amounts of this compound in human urine samples using simple equipment (Abbaszadeh et al., 2021).

Bio-based Chemical Production : this compound plays a crucial role in the production of renewable terephthalic and 1,4-cyclohexanedicarboxylic acids from biomass. This process involves isomerization and catalytic conversion of muconic acid. The selective isomerization of muconic acid is a critical step due to potential side reactions. Studies have shown that the reactivity of muconic acid in aqueous media strongly depends on pH, with alkaline conditions favoring the stability of cis,cis-muconic acid, and acidic conditions promoting isomerization to its cis,trans-isomer. The utilization of specific chelation strategies and solvents can favor the selective formation of this compound (Carraher et al., 2017).

Polymer Synthesis and Valorization : this compound, as a high value-added dicarboxylic acid with conjugated double bonds, is increasingly recognized for its potential as a versatile monomer in the production of specialty polymers. Its production through both chemical and biotechnological pathways has been explored, and various processes for isomerization into the value-added trans,trans form have been discussed. The acid's valorization into chemicals such as adipic or terephthalic acids and its incorporation into polymers have been summarized, offering perspectives to address challenges in muconic acid chemistry (Khalil et al., 2020).

Analysis and Detection Methods : Studies have developed sensitive methods for the determination of this compound in human urine, which is significant for monitoring low-level benzene exposure. The analytical techniques include HPLC methods and capillary gas chromatography. These methods are validated for quantitative analysis and have been utilized in occupational health to monitor benzene exposure through urinary this compound levels (Lin et al., 2002).

Electrochemical Conversion for Sustainable Manufacturing : this compound, produced from cellulosic sugars and lignin monomers by fermentation, is an emerging intermediate for sustainable manufacturing of commodities like Nylon-6,6 and polyethylene terephthalate (PET). The electrochemical conversion of biologically produced muconic acid to trans-3-hexenedioic acid (t3HDA), used in bioadvantaged Nylon-6,6 synthesis, has been explored. This conversion demonstrates the economic relevance of a hybrid biological–electrochemical scheme, identifying potential roadblocks and providing a technoeconomic analysis (Matthiesen et al., 2016).

Mechanism of Action

Safety and Hazards

Trans,trans-Muconic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Trans,trans-Muconic acid is of interest because of its potential use as a platform chemical for the production of several valuable consumer bioplastics including nylon-6,6, polyurethane, and polyethylene terephthalate . It can be easily converted to adipic acid by hydrogenation or to terephthalic acid by isomerization, followed by a reaction with ethylene and a dehydration process . The production of Muconic acid is garnering increased interest due to its potential as a starting material for the synthesis of value-added products .

Properties

IUPAC Name |

hexa-2,4-dienedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXHDPDFNKHHGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049674 | |

| Record name | Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cis,trans-muconate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

505-70-4 | |

| Record name | Muconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-[(2S,17S)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1235980.png)

![(1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1235987.png)

![[(3R,3aS,4S,6S,7R)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] hexanoate](/img/structure/B1235988.png)

![(11S,12aR,13aR)-12-ethenyl-11-(beta-D-glucopyranosyloxy)-2-hydroxy-3-methoxy-5,6,12,12a,13,13a-hexahydro-11H-pyrano[4',3':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B1235995.png)

![(1R,9S,10S,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one](/img/structure/B1235996.png)

![4-chloro-5-[(2E)-2-[(3-methyl-2-thienyl)methylene]hydrazino]pyridazin-3-ol](/img/structure/B1236003.png)